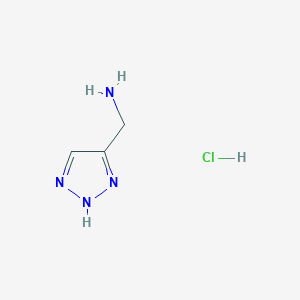

(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

2H-triazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c4-1-3-2-5-7-6-3;/h2H,1,4H2,(H,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEMEPMSCVBCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922764 | |

| Record name | 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118724-05-3 | |

| Record name | 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-1,2,3-Triazol-4-yl)methanamine Hydrochloride: A Versatile Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of (1H-1,2,3-triazol-4-yl)methanamine hydrochloride, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, detailing the compound's function, physicochemical properties, synthesis, and applications, with a focus on its role in bioconjugation via "click chemistry."

Core Function and Applications

This compound is a heterocyclic organic compound primarily utilized as a versatile scaffold in chemical synthesis.[1] Its significance stems from the stable and biocompatible 1,2,3-triazole linkage it can form, most notably through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This powerful ligation technique allows for the precise and efficient covalent connection of biomolecules with various probes, tags, or therapeutic agents.[2]

The primary amine on the methanamine group serves as a versatile functional handle for attaching different moieties through standard amine chemistry, such as amide bond formation.[2] Furthermore, the triazole scaffold itself is a known pharmacophore, and its incorporation can enhance the biological activity and physicochemical properties of drug candidates.[1] Derivatives of this core structure have been investigated for a range of biological activities, including as PXR inverse agonists and antagonists, and compounds with antibacterial or α-glucosidase inhibitory effects.

A key application of the (1H-1,2,3-triazol-4-yl)methanamine scaffold is in the design of copper-chelating ligands.[2] These ligands are crucial for stabilizing the catalytically active Cu(I) oxidation state, which accelerates the CuAAC reaction and minimizes copper-induced cytotoxicity in biological systems.[2]

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both chemical synthesis and biological assays.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₃H₇ClN₄ | For the monohydrochloride salt |

| Molecular Weight | 134.57 g/mol | For the monohydrochloride salt[1] |

| SMILES | C1=C(NN=N1)CN.Cl | |

| InChI | InChI=1S/C3H6N4.ClH/c4-1-3-2-5-6-7-3;/h2H,1,4H2,(H,5,6,7);1H | |

| PubChem CID | 14359226 | For the free base[1] |

| Solubility | 9.6 g/100mL in water | For the hydrochloride salt[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a robust and efficient multi-step process.[3] The core of this strategy is the highly reliable and regioselective copper(I)-catalyzed "click" reaction to form the 1,4-disubstituted 1,2,3-triazole ring.[3] A protection/deprotection sequence is employed to prevent side reactions with the amine functionality.[3]

Representative Synthetic Protocol

This protocol describes a general method for synthesizing a protected version of (1H-1,2,3-triazol-4-yl)methanamine, which can then be deprotected to yield the hydrochloride salt. The reaction joins an azide precursor with a protected propargylamine.

Materials:

-

Organic azide (1.0 equivalent)

-

N-Boc-propargylamine (1.1 equivalents)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Sodium ascorbate (0.2 equivalents)

-

Copper(II) sulfate pentahydrate (0.1 equivalents)

-

4 M HCl in dioxane

Procedure:

-

In a round-bottom flask, dissolve the organic azide and N-Boc-propargylamine in a 1:1 mixture of DMSO and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product, tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate, can be purified by recrystallization or column chromatography.[3]

-

For deprotection and salt formation, dissolve the purified intermediate in a suitable organic solvent (e.g., dioxane, methanol, or ethyl acetate).

-

To this solution, add an excess of 4 M HCl in dioxane.[3]

-

Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

-

The resulting precipitate of this compound can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

General Protocol for Protein Bioconjugation

This protocol outlines a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye, utilizing a derivative of the title compound as a copper-chelating ligand to facilitate the CuAAC reaction.

Materials:

-

Alkyne-modified protein

-

Azide-containing fluorescent dye

-

(1H-1,2,3-triazol-4-yl)methanamine-based Cu(I)-stabilizing ligand (e.g., TBTA)

-

Copper(II) sulfate

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting column

Procedure:

-

Prepare a stock solution of the alkyne-modified protein in PBS.

-

Prepare stock solutions of the azide-dye, copper(II) sulfate, sodium ascorbate, and the triazole-based ligand in an appropriate solvent (e.g., DMSO or water).

-

In a microcentrifuge tube, combine the protein solution with the azide-dye.

-

Premix the copper(II) sulfate and the triazole-based ligand.

-

Add the copper/ligand mixture to the protein/dye solution.

-

Initiate the reaction by adding freshly prepared sodium ascorbate solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Purify the labeled protein from excess reagents using a desalting column equilibrated with a suitable storage buffer.

Role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary functional context for (1H-1,2,3-triazol-4-yl)methanamine and its derivatives is as a ligand in the CuAAC reaction. This reaction is a highly efficient method for forming a stable triazole linkage between an alkyne and an azide.

In this process, a reducing agent, typically sodium ascorbate, reduces the Cu(II) precatalyst to the active Cu(I) oxidation state. The (1H-1,2,3-triazol-4-yl)methanamine-based ligand chelates and stabilizes this Cu(I) ion, preventing its disproportionation and oxidation, thereby maintaining catalytic activity. This stabilized copper complex then efficiently catalyzes the cycloaddition of an alkyne and an azide to form the desired 1,4-disubstituted 1,2,3-triazole product.

References

The Role of Triazole Methanamines in Click Chemistry: A Technical Guide

Introduction to Click Chemistry and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often in benign solvents like water.[1] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and is tolerant of a wide range of functional groups and reaction conditions, making it a staple in drug discovery, bioconjugation, and materials science.[1][4] The term "triazole methanamine" does not refer to a single, standard reagent but rather to a structural motif where a methylamine group is attached to a triazole ring. In the context of click chemistry, this motif appears primarily in two key roles: as a component of accelerating ligands for the copper catalyst and as a structural element within the products synthesized via the CuAAC reaction.

Role 1: Triazole Methanamines as Ligands for Accelerated CuAAC

The active catalyst in CuAAC is the Cu(I) ion. However, Cu(I) is prone to disproportionation and oxidation to Cu(II), which is inactive.[5] To maintain a sufficient concentration of active Cu(I) and to accelerate the reaction, chelating ligands are employed.[5][6] A prominent and highly effective class of these ligands are tripodal (or tris(heterocyclemethyl)amine) ligands, which often incorporate triazole rings.[6][7]

One of the most well-known examples is tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).[8] These ligands feature a central tertiary amine—a methanamine core—from which three arms extend, each terminating in a triazole ring. The nitrogen atoms of the central amine and the triazole rings coordinate with the copper ion, stabilizing the catalytically active Cu(I) state and significantly enhancing the reaction rate.[9][10]

Mechanism of Ligand Acceleration

The mechanism of CuAAC involves the formation of a copper acetylide intermediate.[1][2] Ligands like TBTA and its water-soluble derivatives, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), are believed to facilitate the catalytic cycle in several ways[5][9]:

-

Stabilization of Cu(I): The ligand protects the Cu(I) ion from oxidation and disproportionation.[5]

-

Increased Solubility: Water-soluble ligands like THPTA allow the reaction to be performed efficiently under biocompatible aqueous conditions.[9]

-

Facilitation of a Dinuclear Mechanism: Kinetic studies suggest that the active catalytic species may involve two copper atoms.[4][6] Tripodal ligands can bind and bring two copper centers into proximity, which then cooperate to activate both the alkyne and the azide, lowering the activation energy of the cycloaddition.[6][11]

The general catalytic cycle, accelerated by a tris(triazolylmethyl)amine ligand, involves the coordination of the ligand to Cu(I), formation of a copper acetylide, coordination of the azide, cycloaddition to form a six-membered copper metallacycle, and subsequent ring contraction and protonolysis to release the 1,2,3-triazole product and regenerate the catalyst.[1][2]

Caption: Catalytic cycle for ligand-accelerated CuAAC.

Quantitative Data: Ligand Effects on CuAAC

The choice of ligand can dramatically impact reaction efficiency, particularly under challenging conditions such as low reactant concentrations or in complex biological media.

| Ligand | Catalyst Loading | Solvent | Reaction Time | Yield | Reference |

| None | 1 mol% CuI | t-BuOH/H₂O | 8 h | 81% | [1] |

| TBTA | 1 mol% CuI | t-BuOH/H₂O | 1.5 h | 95% | [8] |

| THPTA | 0.1 mM CuSO₄ | Aqueous Buffer | 1 h | >95% | [5][12] |

| "Mixed" Ligand | 0.2 mol% CuBr | CH₃CN/H₂O | 10 min | >99% | [6] |

Table reflects representative data and conditions may vary between specific reactions.

Experimental Protocol: Ligand-Accelerated CuAAC for Bioconjugation

This protocol is adapted for a typical bioconjugation reaction in an aqueous buffer.[5][12]

-

Stock Solution Preparation:

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of the water-soluble ligand THPTA in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 5 mM stock solution of the azide-containing molecule (e.g., a fluorescent probe) in a suitable solvent (e.g., DMSO).

-

Prepare the alkyne-modified biomolecule (e.g., a protein) at a known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the alkyne-biomolecule and buffer to a final volume of 437.5 µL. The final concentration of the alkyne should typically be in the 25-100 µM range.

-

Add 5 µL of the 5 mM azide stock solution (final concentration: 50 µM).

-

In a separate tube, premix 2.5 µL of the 20 mM CuSO₄ stock with 5.0 µL of the 50 mM THPTA stock. Add this mixture to the reaction tube. (Final concentrations: 0.10 mM CuSO₄, 0.50 mM THPTA).

-

To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM).

-

-

Reaction and Workup:

-

Gently mix the solution by inverting the tube. To minimize oxygen introduction which can degrade the catalyst, keep the tube closed.

-

Allow the reaction to proceed for 1 hour at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

-

The reaction progress can be monitored by techniques like LC-MS or fluorescence (if a fluorescent azide is used).

-

Purification depends on the application and may involve size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.

-

Role 2: Synthesis of Triazole Methanamine-Containing Molecules

The second major role is where the triazole methanamine motif is part of the final product. This is achieved by using an alkyne or an azide that already contains a protected or precursor amine functional group.[13][14] The CuAAC reaction forms the stable triazole ring, linking molecular fragments together.[15] The resulting products are of significant interest in medicinal chemistry, as the 1,2,3-triazole core is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets.[3][16]

General Synthetic Workflow

The synthesis of a 1-(aminomethyl)-1,2,3-triazole derivative follows a straightforward workflow.

Caption: General workflow for synthesizing triazole methanamine products.

Experimental Protocol: Synthesis of 1-benzyl-4-(aminomethyl)-1,2,3-triazole

This protocol describes the synthesis of a triazole methanamine product where the amine is introduced via the alkyne component (propargylamine).

-

Reactant Preparation:

-

Benzyl azide can be synthesized from benzyl bromide and sodium azide.[17]

-

Propargylamine (3-amino-1-propyne) is commercially available.

-

-

CuAAC Reaction: [adapted from 33]

-

In a round-bottom flask, dissolve benzyl azide (1.0 equiv.) and propargylamine (1.1 equiv.) in a 1:1 mixture of t-butanol and water.

-

Add sodium ascorbate (0.1 equiv.) to the solution.

-

Add copper(II) sulfate pentahydrate (0.05 equiv.). The solution will turn from blue to a yellowish-green, indicating the reduction of Cu(II) to Cu(I).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 1-benzyl-4-(aminomethyl)-1,2,3-triazole.

-

Applications in Drug Development and Research

The triazole methanamine motif is prevalent in molecules designed for various therapeutic applications. The triazole ring provides metabolic stability and acts as a rigid linker, while the amine group offers a site for further functionalization or can act as a key pharmacophore for interacting with biological targets.[16][18] These compounds have been explored for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents.[16][19][20] The reliability of the click chemistry approach allows for the rapid synthesis of libraries of these compounds for high-throughput screening in drug discovery programs.[3][21]

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 'Click' cycloaddition catalysts: copper(I) and copper(II) tris(triazolylmethyl)amine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]

- 10. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. jenabioscience.com [jenabioscience.com]

- 13. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 18. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemijournal.com [chemijournal.com]

- 20. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]

- 21. On-DNA-1,2,3-Triazole Formation via Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of (1H-1,2,3-Triazol-4-yl)methanamine in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (1H-1,2,3-triazol-4-yl)methanamine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the ability of the triazole ring to act as a bioisostere for amide bonds and engage in various non-covalent interactions, have positioned it as a cornerstone in the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the applications of (1H-1,2,3-triazol-4-yl)methanamine, with a focus on its role in anticancer and immunotherapy drug discovery. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to facilitate further research and development in this promising area.

Core Applications in Medicinal Chemistry

The primary amine of (1H-1,2,3-triazol-4-yl)methanamine serves as a key functional handle for the facile synthesis of a wide range of derivatives, most commonly through amide bond formation.[1] This approach allows for the systematic exploration of structure-activity relationships (SAR) by coupling the triazole core with various carboxylic acids, leading to the discovery of potent and selective modulators of diverse biological targets.

Anticancer Applications

Derivatives of (1H-1,2,3-triazol-4-yl)methanamine have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. The versatility of this scaffold allows for its incorporation into molecules targeting different cancer-related pathways.

One notable application is in the development of Histone Deacetylase (HDAC) inhibitors . A series of novel hydroxamic acids incorporating a 1-((1H-1,2,3-triazol-4-yl)methyl)-3-substituted-2-oxoindoline moiety has been synthesized and shown to exhibit potent HDAC inhibitory activity.[2] Certain compounds from this series displayed cytotoxicity up to 10-fold more potent than the approved drug Vorinostat (SAHA) and exhibited inhibitory effects against HDAC1, HDAC2, HDAC6, and HDAC8.[2]

Another promising anticancer strategy involves the modulation of the Notch-Akt signaling pathway . A novel oleanolic acid derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), has been shown to inhibit the proliferation and invasion of breast cancer cells by inducing oxidative stress and inhibiting this critical signaling pathway.[3]

The following table summarizes the in vitro cytotoxic activity of various (1H-1,2,3-triazol-4-yl)methanamine derivatives against selected human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ZQL-4c | MDA-MB-231 (Breast) | 0.80 (24h), 0.67 (48h) | [3] |

| MCF-7 (Breast) | ~1.5 (24h), ~1.0 (48h) | [3] | |

| SK-BR-3 (Breast) | ~2.5 (24h), ~1.8 (48h) | [3] | |

| Compound 7g | SW620 (Colon) | Potent (specific value not provided, but up to 10-fold more potent than SAHA) | [2] |

| Compound 11c | SW620 (Colon) | Potent (specific value not provided, but up to 10-fold more potent than SAHA) | [2] |

| Compound 11g | SW620 (Colon) | Potent (specific value not provided, but up to 10-fold more potent than SAHA) | [2] |

| Compound 5e | SW620 (Colon) | Potent (up to 8-fold more potent than SAHA) | [4] |

| PC3 (Prostate) | Potent (up to 8-fold more potent than SAHA) | [4] | |

| AsPC-1 (Pancreatic) | Potent (up to 8-fold more potent than SAHA) | [4] | |

| Compound 5f | SW620 (Colon) | Potent (up to 8-fold more potent than SAHA) | [4] |

| PC3 (Prostate) | Potent (up to 8-fold more potent than SAHA) | [4] | |

| AsPC-1 (Pancreatic) | Potent (up to 8-fold more potent than SAHA) | [4] |

Immunotherapy Applications

The field of immuno-oncology has seen the rise of checkpoint inhibitors as a revolutionary cancer treatment. The (1H-1,2,3-triazol-4-yl)methanamine scaffold is now being explored for the development of novel immunotherapy agents.

A significant development is the identification of a potent and selective T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) inhibitor . The compound N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide (HIT104310526) has shown promising binding affinity and stable interactions with the TIM-3 binding pocket.[5] TIM-3 is an immune checkpoint receptor that plays a crucial role in immune evasion by tumors, and its inhibition can enhance anti-tumor immune responses.[5] Experimental validation has demonstrated the selective cytotoxicity of HIT104310526 against non-small cell lung cancer (NSCLC) cells (A549) with an IC50 of 37.74 µM, while showing negligible toxicity to normal bronchial epithelial cells.[5]

The following diagram illustrates the general signaling pathway of TIM-3 and the proposed mechanism of its inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Hydroxamic Acids Incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl)- 3-substituted-2-oxoindolines: Synthesis, Biological Evaluation and SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1H-1,2,3-Triazol-4-yl)methanamine Hydrochloride

This technical guide provides a comprehensive overview of (1H-1,2,3-triazol-4-yl)methanamine hydrochloride, a key building block for researchers, scientists, and professionals in drug development. The document details its structural identifiers, physicochemical properties, and established experimental protocols for its synthesis.

Core Compound Identifiers

The unique structure of this compound is cataloged through various chemical identifiers. The 1,2,3-triazole moiety is a recognized pharmacophore, valued for its ability to participate in hydrogen bonding and dipole interactions, often serving as a bioisostere for amide bonds.[1] This versatility makes the compound a valuable starting point for creating diverse molecular libraries.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1009101-70-5[2] |

| Molecular Formula | C₃H₇ClN₄[2] |

| PubChem CID (Free Base) | 14359226[3][4] |

| SMILES | C1=C(NN=N1)CN.Cl |

| InChI | InChI=1S/C3H6N4.ClH/c4-1-3-2-5-6-7-3/h2H,1,4H2,(H,5,6,7);1H |

| InChIKey | RILPAARCCYBUQM-UHFFFAOYSA-N (Derived from Free Base) |

Physicochemical and Quantitative Data

Understanding the physicochemical properties of the compound is essential for its application in both chemical synthesis and biological assays. The hydrochloride salt form significantly enhances its aqueous solubility.

| Property | Value | Notes |

| Molecular Weight (HCl Salt) | 134.57 g/mol [3] | For the monohydrochloride salt. |

| Molecular Weight (Free Base) | 98.11 g/mol [3] | Calculated for the free base. |

| Purity | ≥98% | As commonly supplied by commercial vendors.[2] |

| Solubility (HCl Salt) | 9.6 g/100mL in water[3] | The hydrochloride salt is water-soluble. |

| logP (Predicted) | -1.1 | Prediction for the isomeric (1H-1,2,4-triazol-3-yl)methanamine serves as an estimate.[3] |

| pKa | Data not readily available | - |

Synthetic Protocols and Methodologies

The synthesis of this compound is reliably achieved through a strategic three-step process. This method involves the protection of a primary amine, the formation of the triazole ring via a highly efficient cycloaddition, and a final deprotection step that concurrently yields the hydrochloride salt.[5]

Protocol 1: Boc Protection of Propargylamine

This initial step protects the primary amine of the starting material, propargylamine, to prevent side reactions during the subsequent cycloaddition.

Materials:

-

Propargylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine or sodium hydroxide)

-

Solvent (e.g., Dichloromethane (DCM) or a biphasic system)

Procedure:

-

Dissolve propargylamine in the chosen solvent and cool the mixture in an ice bath.

-

Add the base, followed by the dropwise addition of Boc₂O (typically 1.0-1.1 equivalents) dissolved in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl prop-2-yn-1-ylcarbamate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step, a cornerstone of "click chemistry," forms the 1,2,3-triazole ring with high regioselectivity for the 1,4-disubstituted product.[3]

Materials:

-

tert-Butyl prop-2-yn-1-ylcarbamate (from Protocol 1)

-

An azide source (e.g., sodium azide or an organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

A reducing agent (e.g., sodium ascorbate)

-

Solvent system (e.g., a mixture of DMSO and water)[3]

Procedure:

-

In a round-bottom flask, dissolve the Boc-protected propargylamine (1.0 eq) and the azide source (1.1 eq) in the solvent system.[3]

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05-0.1 eq).[3][6]

-

Stir the reaction mixture vigorously at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within a few hours.[3][6]

-

Once complete, dilute the mixture with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

The resulting crude product, tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate, can be purified by column chromatography or recrystallization.[5]

Protocol 3: Boc Deprotection and Hydrochloride Salt Formation

The final step removes the Boc protecting group under acidic conditions, which simultaneously protonates the amine to form the desired hydrochloride salt.[5]

Materials:

-

tert-Butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate (from Protocol 2)

-

Hydrochloric acid solution (e.g., 4 M HCl in dioxane or another suitable solvent)[5]

-

Anhydrous organic solvent (e.g., dioxane, methanol, or ethyl acetate)[5]

Procedure:

-

Dissolve the Boc-protected triazole intermediate in a suitable anhydrous organic solvent.[5]

-

Add an excess of the hydrochloric acid solution to the mixture.

-

Stir the reaction at room temperature. The deprotection is typically rapid, resulting in the precipitation of this compound.[5]

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.

Visualized Workflows and Pathways

To further clarify the relationships between materials and processes, the following diagrams are provided.

References

- 1. (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | C4H9ClN4 | CID 52988119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. 1H-1,2,3-triazol-4-ylmethanamine | C3H6N4 | CID 14359226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to (1H-1,2,3-Triazol-4-yl)methanamine in Research and Development

(1H-1,2,3-Triazol-4-yl)methanamine , a heterocyclic organic compound, has emerged as a crucial building block in medicinal chemistry and drug discovery. Its stable 1,2,3-triazole ring coupled with a reactive primary amine group makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of its applications, supported by quantitative data, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Core Applications in Chemical Synthesis and Bioconjugation

The primary application of (1H-1,2,3-triazol-4-yl)methanamine lies in its utility as a fundamental component in organic synthesis, most notably in the realm of "click chemistry". The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands out as a highly efficient method for the creation of 1,4-disubstituted 1,2,3-triazoles, and this methanamine derivative is a key precursor in this process.[1]

A crucial role of the (1H-1,2,3-triazol-4-yl)methanamine scaffold is in the design of copper-chelating ligands. These ligands, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and its derivatives, are instrumental in stabilizing the catalytically active Cu(I) oxidation state, which accelerates the CuAAC reaction and minimizes copper-induced toxicity in biological systems.[2] The primary amine of (1H-1,2,3-triazol-4-yl)methanamine also serves as a versatile functional handle for attaching various molecules through standard amine chemistry, like amide bond formation.[2]

Therapeutic Potential of 1,2,3-Triazole-Containing Compounds

The 1,2,3-triazole moiety is a recognized pharmacophore, and its incorporation into molecules can significantly enhance their biological activity and physicochemical properties.[3] Compounds containing the 1,2,3-triazole skeleton have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[4] The triazole ring is often considered a bioisostere for amide, ester, and carboxylic acid groups, allowing it to form various non-covalent interactions that improve solubility and binding affinity to biological targets.[4][5]

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative activity of 1,2,3-triazole derivatives against various cancer cell lines. These compounds exert their anticancer effects through diverse mechanisms of action.

For instance, certain 1,2,3-triazole-containing podophyllotoxin derivatives have been shown to be highly potent against A549 lung cancer cells by acting on microtubules, leading to cell cycle arrest at the G2/M phase and inducing apoptosis.[6] Another derivative, ZQL-4c, a derivative of oleanolic acid, induces apoptosis in human breast cancer cells by stimulating oxidative stress and inhibiting the Notch-Akt signaling pathway.[7] Furthermore, some hydroxamic acids incorporating a 1-((1H-1,2,3-triazol-4-yl)methyl)-3-substituted-2-oxoindoline scaffold have been identified as potential Histone Deacetylase (HDAC) inhibitors, an emerging target for cancer therapy.[8]

The following table summarizes the in vitro cytotoxic activity of selected 1,2,3-triazole-containing compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | A549 | 2.97 | [6] |

| 4b | A549 | 4.78 | [6] |

| 19a-c | A549 | 0.0211 - 0.0294 | [6] |

| 26 (EAD1) | H460 | 11 | [6] |

| 26 (EAD1) | HCC827 | 7.6 | [6] |

| 36 (BD7) | Various | 0.07 - 0.49 | [6] |

| 42a | A549 | 0.51 | [6] |

| 42b | A549 | 0.63 | [6] |

| 6af | MCF-7 | 2.61 | [9] |

| 6cf | MCF-7 | 5.71 | [9] |

| 6cf | 4T1 | 8.71 | [9] |

| HIT104310526 | A549 | 37.74 | [10] |

| ZQL-4c | MCF-7, MDA-MB-231, SK-BR-3 | ~0.4 - 1.6 (effective concentration) | [7] |

Antimicrobial and Antifungal Activity

The 1,2,4-triazole core, a close isomer of the 1,2,3-triazole, is a well-established pharmacophore in antifungal agents. These compounds often act by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] While the mechanism of 1,2,3-triazoles can differ, their structural similarities suggest potential for antimicrobial and antifungal drug development. Some synthesized pyrazoloquinoline-triazole hybrid compounds have shown antibacterial and antitubercular activity.[11]

The table below presents the antifungal activity of selected 1,2,4-triazole derivatives.

| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |

| 8d | Physalospora piricola | 10.808 | [12] |

| 8k | Physalospora piricola | 10.126 | [12] |

Experimental Protocols

Synthesis of (1H-1,2,3-Triazol-4-yl)methanamine Hydrochloride

A robust three-step synthesis is commonly employed to produce this compound with high yield and purity.[1]

Step 1: Protection of Propargylamine The primary amine of propargylamine is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl prop-2-yn-1-ylcarbamate. This prevents side reactions in the subsequent cycloaddition step.[1]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The Boc-protected propargylamine undergoes a [3+2] cycloaddition with sodium azide, catalyzed by copper(I), to form the 1,2,3-triazole ring, yielding tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate.[1]

Step 3: Deprotection and Salt Formation The Boc protecting group is removed under acidic conditions using hydrochloric acid. This step also concurrently forms the desired this compound salt.[1]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for synthesizing a 1,4-disubstituted 1,2,3-triazole.[13]

Materials:

-

Alkyne (1.0 mmol)

-

Azide (1.0 mmol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

-

Sodium ascorbate (0.1 mmol, 10 mol%)

-

Solvent (e.g., 1:1 mixture of tert-butanol and water, 10 mL)

Procedure:

-

Dissolve the alkyne and azide in the chosen solvent system in a round-bottom flask.

-

In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate and sodium ascorbate.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization if necessary.

Signaling Pathways and Mechanisms of Action

The versatility of the 1,2,3-triazole scaffold allows for the development of compounds that can interact with a wide range of biological targets and modulate various signaling pathways.

Inhibition of Receptor Tyrosine Kinases

Some 1,2,3-triazole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2, which are crucial for angiogenesis and tumor growth.[6] By blocking the ATP-binding site of these kinases, these compounds can halt downstream signaling cascades that promote cell proliferation and survival.

Modulation of Apoptotic Pathways

As mentioned earlier, certain 1,2,3-triazole-containing molecules can induce apoptosis in cancer cells. This is often achieved by increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and the subsequent execution of the apoptotic program.

DNA Intercalation

The planar and rigid structure of the 1,2,3-triazole ring allows some of its derivatives to intercalate into the DNA of cancer cells. This can induce DNA damage and ultimately trigger cell death.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 7. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Hydroxamic Acids Incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl)- 3-substituted-2-oxoindolines: Synthesis, Biological Evaluation and SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

The 1,2,3-Triazole Linkage: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety has emerged as a cornerstone in contemporary medicinal chemistry, transitioning from a simple linker unit to a versatile and highly significant pharmacophore. Its remarkable physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, have cemented its role in the design of novel therapeutics.[1] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," has further propelled the exploration of 1,2,3-triazole-containing compounds by offering a reliable and efficient synthetic route.[2][3] This technical guide provides a comprehensive overview of the biological significance of the 1,2,3-triazole linkage, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

A Versatile Pharmacophore with a Broad Spectrum of Biological Activities

The 1,2,3-triazole ring is a key structural component in a diverse array of bioactive molecules, demonstrating a wide range of pharmacological effects. These include potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2] The ability of the 1,2,3-triazole scaffold to engage in various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions with biological targets like enzymes and receptors, underpins its broad therapeutic potential.[4]

Anticancer Activity

A significant body of research highlights the potent antiproliferative properties of 1,2,3-triazole derivatives against various cancer cell lines. These compounds have been shown to exert their effects through the inhibition of key signaling pathways and enzymes crucial for cancer cell growth and survival.[5][6]

Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | A549 (Lung) | 2.97 | [6][7] |

| 4b | A549 (Lung) | 4.78 | [6][7] |

| 7a | A549 (Lung) | 8.67 | [6][7] |

| 7c | A549 (Lung) | 9.74 | [6][7] |

| 12a | A549 (Lung) | 5.01-7.31 | [6] |

| 19a-c | A549 (Lung) | 0.0211-0.0294 | [6] |

| 23b | A549 (Lung) | 1.52 | [7] |

| 42a | A549 (Lung) | 0.51 | [6] |

| 42b | A549 (Lung) | 0.63 | [6] |

| 61a | A549 (Lung) | 2.67-4.84 | [6][8] |

| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | [9] |

| Compound 8 | A-549 (Lung) | 21.25 | [9] |

| Compound 8 | MCF-7 (Breast) | 18.06 | [9] |

| Compound 8 | MDA-MB-231 (Breast) | 16.32 | [9] |

| Compound 5 | Eca109, EC9706, SMMC7721, MCF-7 | 2.70, 5.04, 4.44, 4.76 | [1] |

| Compound 15 | MCF-7 (Breast) | 17 | [1] |

| Compound 44 | MCF-7 (Breast) | 1.56 | [1] |

| LaSOM 186 | MCF7 (Breast) | 2.66 | [10] |

| LaSOM 190 | MCF7 (Breast) | 2.85 | [10] |

| Compound 17 | MCF-7 (Breast) | 0.31 | [11] |

| Compound 22 | MCF-7 (Breast) | 3.31 | [11] |

| Compound 22 | Caco-2 (Colon) | 4.98 | [11] |

| Compound 25 | MCF-7 (Breast) | 4.46 | [11] |

| Compound 25 | Caco-2 (Colon) | 7.22 | [11] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,3-Triazole hybrids have shown considerable promise in this area, exhibiting potent activity against a range of bacterial and fungal strains.[12][13]

Table 2: Antimicrobial Activity of Representative 1,2,3-Triazole Derivatives

| Compound ID | Microbial Strain | MIC (µM) | Reference |

| 8i-8l, 8r | Candida strains | 5.9-14.2 | [14] |

| 8k | Staphylococcus aureus MTCC 96 | 13.5 (IC50) | [14] |

| 8l | Staphylococcus aureus MTCC 96 | 12.0 (IC50) | [14] |

| 8i, 8k, 8l | Bacillus subtilis MTCC 121 | 6.6, 16.6, 15.9 (IC50) | [14] |

| Ru(II) complexes | S. aureus (non-resistant) | 4-8 µg/mL | [12][13] |

| Ru(II) complexes | S. aureus (resistant) | 4-16 µg/mL | [12][13] |

| Sulfadiazine-ZnO hybrids | K. pneumoniae (carbapenem-resistant) | 2-18 µg/mL | [12][13] |

| Compound 5 | S. aureus | 5 mg/mL | [15][16] |

| Compound 5 | P. aeruginosa | 5 mg/mL | [15][16] |

| Compound 5 | C. albicans | 10 mg/mL | [15][16] |

| Compound 5 | A. niger | 10 mg/mL | [15][16] |

| Compound 7, 9a, 9d, 9i, 10(a-d), 10i | Enterococcus faecalis, Escherichia coli | up to 6.25 µg/mL | [3] |

Key Signaling Pathways Targeted by 1,2,3-Triazole Derivatives

The anticancer effects of many 1,2,3-triazole-containing compounds are attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer. Two such pathways are the EGFR and mTOR signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in cell proliferation, survival, and metastasis.[15][17] Aberrant EGFR signaling is a common feature in many cancers, making it a prime therapeutic target.[15] Several 1,2,3-triazole derivatives have been developed as potent EGFR inhibitors.[18]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[12][19] The mTOR signaling pathway is frequently hyperactivated in various cancers.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of 1,2,3-triazole derivatives.

Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[20]

Materials:

-

Terminal alkyne

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., t-BuOH/H₂O, THF/H₂O, DMSO, DMF)[18]

-

Ligand (optional, e.g., TBTA, THPTA)[18]

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent.[18]

-

Catalyst Preparation: In a separate vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water. If using a ligand, pre-mix the CuSO₄ solution with the ligand.[18]

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution (and ligand, if applicable). Then, add a freshly prepared solution of sodium ascorbate (10 mol%) in water to initiate the reaction.[18]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[18]

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[20]

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biological Evaluation: In Vitro Antiviral Activity (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[13]

Materials:

-

Susceptible host cell line (e.g., MDCK cells for influenza virus)

-

Virus stock

-

Cell culture medium (e.g., DMEM)

-

Semi-solid overlay medium (e.g., containing agarose or Avicel)

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed a confluent monolayer of the host cells in 12-well plates.

-

Virus Dilution and Compound Preparation: Prepare serial dilutions of the virus stock to achieve 50-100 plaques per well in the control. Prepare serial dilutions of the 1,2,3-triazole compound in the culture medium.

-

Infection: Aspirate the culture medium from the cells and infect the monolayers with 200 µL of the virus dilution. Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with the semi-solid medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with crystal violet solution to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.[13]

Experimental and Drug Discovery Workflow

The development of new 1,2,3-triazole-based drugs follows a structured workflow from initial design and synthesis to preclinical and clinical evaluation.

Conclusion

The 1,2,3-triazole linkage has firmly established itself as a privileged and versatile scaffold in modern drug discovery. Its favorable physicochemical properties, coupled with the efficiency of its synthesis via click chemistry, have enabled the rapid development of a vast library of bioactive compounds. The diverse pharmacological activities exhibited by 1,2,3-triazole derivatives, particularly in the realms of oncology and infectious diseases, underscore their immense therapeutic potential. Continued exploration of this remarkable heterocyclic motif, guided by a deeper understanding of its interactions with biological targets and its role in modulating key signaling pathways, promises to yield a new generation of innovative and effective medicines. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the 1,2,3-triazole linkage in the ongoing quest for novel therapeutic agents.

References

- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. benchchem.com [benchchem.com]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mTOR - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

(1H-1,2,3-Triazol-4-yl)methanamine: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (1H-1,2,3-triazol-4-yl)methanamine core is a cornerstone pharmacophore in contemporary medicinal chemistry. Its unique structural and electronic properties, combined with its synthetic accessibility via "click chemistry," have positioned it as a versatile scaffold for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, pharmacological applications, and mechanisms of action associated with this important structural motif, supplemented with detailed experimental protocols and quantitative data to aid in the rational design of novel drug candidates.

Synthesis of the (1H-1,2,3-Triazol-4-yl)methanamine Scaffold

The primary and most efficient method for the synthesis of the 1,4-disubstituted (1H-1,2,3-triazol-4-yl)methanamine core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[1][2] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, yielding the 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield.[1]

A general synthetic strategy involves the protection of a propargylamine derivative, followed by the CuAAC reaction with an appropriate azide, and subsequent deprotection.[2]

Pharmacological Applications

The (1H-1,2,3-triazol-4-yl)methanamine pharmacophore has been incorporated into a multitude of derivatives exhibiting a broad spectrum of biological activities.

Anticancer Activity

A significant area of investigation for this pharmacophore is in the development of novel anticancer agents. Derivatives have shown potent cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Representative (1H-1,2,3-Triazol-4-yl)methanamine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Triazole-Chalcone Hybrid | SK-N-SH | 1.52 | [3] |

| Triazole-Chalcone Hybrid | RPMI-8226 (Leukemia) | 3.17 | [4] |

| Triazole-Podophyllotoxin Conjugate | HepG2 (Liver) | 0.04 - 0.29 | [5] |

| Triazole-Podophyllotoxin Conjugate | Multiple Cell Lines | ~0.01 - 0.1 | [6] |

| Triazole-Tetrahydrocurcumin Derivative | HCT-116 (Colon) | 1.09 | [7] |

| Phosphonate-Triazole Derivative | HT-1080 (Fibrosarcoma) | 15.13 | [8] |

Antimicrobial Activity

The versatility of the triazole core extends to the development of potent antimicrobial agents, with derivatives showing activity against both bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Representative (1H-1,2,3-Triazol-4-yl)methanamine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Triazole-Fluoroquinolone Conjugate | E. coli (clinical isolate) | 0.195 | [2] |

| Triazole-Fluoroquinolone Conjugate | E. faecalis (ATCC 29212) | 0.781 | [2] |

| Triazole-Indole-Pyrazolone Hybrid | A. baumannii | 10 | [9] |

| Triazole-Indole-Pyrazolone Hybrid | C. albicans | 50 | [9] |

Mechanisms of Action

The diverse biological activities of (1H-1,2,3-triazol-4-yl)methanamine derivatives stem from their ability to interact with various biological targets and modulate key cellular pathways.

Anticancer Mechanisms

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR).[10]

-

Cell Cycle Arrest and Apoptosis: Many triazole-containing compounds exert their anticancer effects by inducing cell cycle arrest, often at the G1 or G2/M phase, and promoting programmed cell death (apoptosis).[4][11][12] This is often mediated by the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[4][12]

-

Modulation of Signaling Pathways: The EGFR/PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for some triazole derivatives. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Antimicrobial Mechanisms

-

Enzyme Inhibition: A primary mechanism of antimicrobial action is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for DNA replication, is a validated target for triazole-containing compounds.[13][14] Dihydrofolate reductase (DHFR), involved in folate biosynthesis, is another key enzyme inhibited by certain triazole derivatives.

Experimental Protocols

General Synthesis of N-((1H-1,2,3-triazol-4-yl)methyl)amide Derivatives[1]

-

Materials:

-

(1H-1,2,3-triazol-4-yl)methanamine hydrochloride

-

Substituted carboxylic acid (R-COOH)

-

TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

Dissolve the substituted carboxylic acid (1.0 eq) and TBTU (1.1 eq) in anhydrous DMF.

-

Add Et3N or DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

MTT Assay for Cell Viability[15][16][17]

-

Materials:

-

Cancer cell lines

-

Complete growth medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[18][19][20]

-

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

0.5 McFarland standard

-

Spectrophotometer or turbidimeter

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).

-

Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

The (1H-1,2,3-triazol-4-yl)methanamine pharmacophore continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability, coupled with its ability to serve as a versatile scaffold for interacting with a wide range of biological targets, ensures its continued relevance in the development of novel therapeutics. This guide has provided a snapshot of the current landscape, offering valuable data and protocols to empower researchers in their quest for new and effective treatments for a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis induction, PARP-1 inhibition, and cell cycle analysis of leukemia cancer cells treated with novel synthetic 1,2,3-triazole-chalcone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]

- 6. Semi-synthesis and biological evaluation of 1,2,3-triazole-based podophyllotoxin congeners as potent antitumor agents inducing apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Drug Discovery: A Technical Guide to Triazole-Based Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The realm of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel therapeutic agents with enhanced efficacy and safety profiles. Within this dynamic landscape, heterocyclic compounds have emerged as a cornerstone of drug design, and among them, the triazole nucleus holds a position of particular prominence. This technical guide provides an in-depth exploration of the fundamental properties of 1,2,3- and 1,2,4-triazole-based building blocks, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide will delve into their physicochemical characteristics, multifaceted roles as pharmacophores and bioisosteres, and their profound impact on the development of antifungal and anticancer therapeutics. Detailed experimental protocols and a visual exploration of relevant signaling pathways are provided to facilitate both conceptual understanding and practical application in the laboratory.

Core Physicochemical Properties: The Foundation of Versatility

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. Their unique structural and electronic properties are central to their utility in drug design. These properties, including polarity, hydrogen bonding capability, and metabolic stability, can be finely tuned through substitution, allowing for the optimization of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2]

The nitrogen atoms in the triazole ring act as hydrogen bond acceptors, while the C-H bonds can function as weak hydrogen bond donors. This dual capability allows triazole moieties to engage in diverse non-covalent interactions with biological targets such as enzymes and receptors.[1] The inherent polarity of the triazole ring often contributes to improved aqueous solubility of drug candidates, a critical factor for bioavailability.[2] Furthermore, the triazole ring is generally stable to metabolic degradation, which can enhance the in vivo half-life of a drug.[2]

Below is a summary of key physicochemical parameters for the parent triazole scaffolds and representative derivatives.

| Compound | Isomer | LogP | pKa | Dipole Moment (D) |

| 1,2,4-Triazole | 1,2,4 | -0.52 | 2.19 (protonated), 10.26 (neutral)[3] | 2.72 (gas phase), 3.27 (dioxane)[4] |

| 1,2,3-Triazole | 1,2,3 | -0.37 | 1.17 (protonated), 9.37 (neutral) | ~5 |

| Fluconazole | 1,2,4 | 0.5 | 2.0 | - |

| Letrozole | 1,2,4 | 2.7 | 1.8 | - |

| Carboxyamidotriazole | 1,2,3 | 1.8 | - | - |

The Triazole as a Pharmacophore and Bioisostere

The versatility of the triazole core is further highlighted by its dual role as both a pharmacophore and a bioisostere in drug design.

Pharmacophoric Role: A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The triazole ring itself can be a key component of a pharmacophore, directly interacting with the target protein. A prime example is the role of the 1,2,4-triazole in antifungal agents like fluconazole. The N4 atom of the triazole ring coordinates to the heme iron atom in the active site of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi. This interaction leads to the inhibition of the enzyme and disruption of the fungal cell membrane.

Bioisosteric Replacement: Bioisosterism is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing a functional group with another group of similar size, shape, and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The triazole ring is an excellent bioisostere for several common functional groups, most notably the amide bond.[5] Replacing a metabolically labile amide bond with a stable triazole ring can significantly improve a drug candidate's in vivo stability.[6] The 1,4-disubstituted 1,2,3-triazole is a good mimic of the trans-amide bond, while the 1,5-disubstituted isomer can mimic the cis-amide conformation.[5]

Applications in Drug Discovery: A Tale of Two Isomers

Both 1,2,3- and 1,2,4-triazoles have been successfully incorporated into a wide range of therapeutic agents.

1,2,4-Triazoles: Potent Antifungal Agents

The 1,2,4-triazole scaffold is the hallmark of the azole class of antifungal drugs. As mentioned, these compounds target the fungal enzyme CYP51. The specificity for the fungal enzyme over its human counterpart is a key factor in their therapeutic utility.

Table of Antifungal Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

| Fluconazole | Candida albicans | 0.25 - 4 |

| Itraconazole | Aspergillus fumigatus | 0.125 - 8 |

| Voriconazole | Candida krusei | 0.03 - 4 |

| Posaconazole | Zygomycetes | 0.03 - 4 |

| Benzotriazine-substituted 1,2,4-triazole | Candida albicans | 0.0156 - 2.0[7] |

| Triazole alcohol derivative (7d) | Fluconazole-resistant Candida | 0.063 - 1[7] |

| Thiazolo[4,5-d]pyrimidine hybrid (2a) | Various fungi | 0.06 - 2[7] |

1,2,3-Triazoles: Versatile Anticancer Agents

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has led to a surge in the synthesis and evaluation of 1,2,3-triazole-containing compounds as anticancer agents. The 1,2,3-triazole ring can act as a rigid linker to connect different pharmacophoric fragments or can itself be part of the pharmacophore responsible for the anticancer activity. These compounds have been shown to inhibit various cancer-related targets and signaling pathways.

Table of Anticancer Activity of Representative 1,2,3-Triazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Uridine-[1][2][8]triazole hybrid (3d) | MCF-7 (Breast) | 11.34[8] |

| Uridine-[1][2][8]triazole hybrid (3d) | HeLa (Cervical) | 16.48[8] |

| Tetrahydrocurcumin-1,2,3-triazole hybrid (4g) | HCT-116 (Colon) | 1.09[1] |

| Tetrahydrocurcumin-1,2,3-triazole hybrid (4g) | A549 (Lung) | 45.16[1] |

| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 (Breast) | 2.66[9] |

| Coumarin-triazole hybrid (LaSOM 190) | MCF-7 (Breast) | 2.85[9] |

| Phosphonate 1,2,3-triazole derivative (8) | HT-1080 (Fibrosarcoma) | 15.13 |

| Phosphonate 1,2,3-triazole derivative (8) | A549 (Lung) | 21.25 |

Key Signaling Pathways Targeted by Triazole-Based Inhibitors

Triazole-containing molecules have been shown to modulate key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for the rational design of targeted therapies.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. In the "off-state," a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "on-state," Wnt ligands bind to Frizzled and LRP receptors, leading to the disassembly of the destruction complex, stabilization of β-catenin, and its translocation to the nucleus to activate target gene expression.

Caption: A simplified diagram of the Wnt/β-catenin signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in cancer. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.

Caption: An overview of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of triazole-based building blocks and the evaluation of their biological activity.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction to synthesize 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

Terminal alkyne

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., t-butanol/water 1:1, DMF, DMSO)

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Silica gel for column chromatography

-

Appropriate organic solvents for extraction and chromatography

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 1,4-disubstituted 1,2,3-triazole.

-

Characterize the final product by NMR and mass spectrometry.

Synthesis of 3-Substituted-1,2,4-triazoles from Thiosemicarbazides

This protocol outlines a common method for the synthesis of 1,2,4-triazole-3-thiols, which can be further modified.

Materials:

-

Thiosemicarbazide

-

Carboxylic acid or its corresponding acyl chloride/anhydride

-

Sodium hydroxide (NaOH) or other suitable base

-

Hydrochloric acid (HCl) or other suitable acid for neutralization

-

Solvent (e.g., ethanol, water)

-

Reflux apparatus

-

Stir plate and stir bar

-

Filtration apparatus

Procedure:

-

Acylation of Thiosemicarbazide: In a round-bottom flask, react thiosemicarbazide (1.0 eq) with a carboxylic acid or its derivative (1.0 eq) in a suitable solvent. If using a carboxylic acid, a dehydrating agent may be required. If using an acyl chloride, a base is typically added to neutralize the HCl formed. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-